molecular formula C10H10Cl2O3 B11762115 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane CAS No. 98919-14-3

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11762115
CAS No.: 98919-14-3
M. Wt: 249.09 g/mol
InChI Key: MOIVQWRKOMUHGZ-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethylene glycol under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

98919-14-3

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10Cl2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

MOIVQWRKOMUHGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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